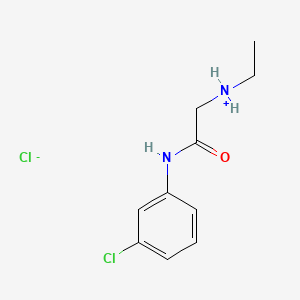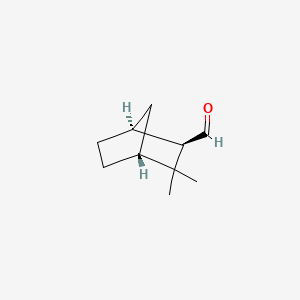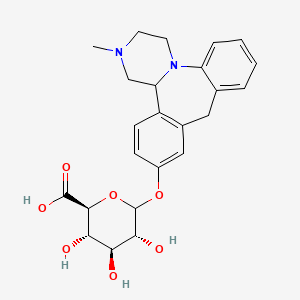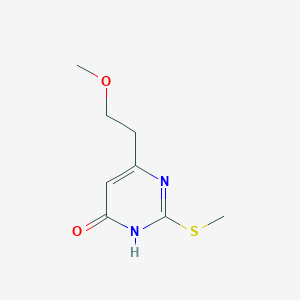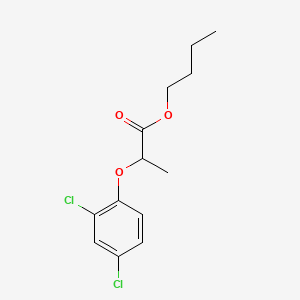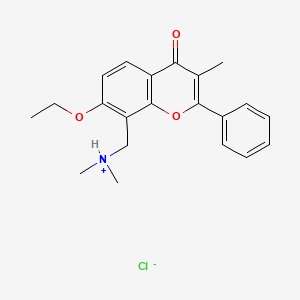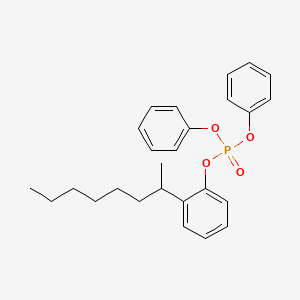
Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is a derivative of malonic acid, which is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester typically involves the esterification of malonic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the esterification step followed by purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include substituted acetic acids, amines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Acetoacetic ester: Another ester used in organic synthesis, particularly in the formation of ketones.
Uniqueness
Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and chloroethyl groups provide additional reactivity compared to simpler esters like diethyl malonate .
Properties
CAS No. |
101756-23-4 |
|---|---|
Molecular Formula |
C12H20Cl2N2O6 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
diethyl 2-[bis(2-chloroethyl)aminomethyl]-2-nitropropanedioate |
InChI |
InChI=1S/C12H20Cl2N2O6/c1-3-21-10(17)12(16(19)20,11(18)22-4-2)9-15(7-5-13)8-6-14/h3-9H2,1-2H3 |
InChI Key |
PTQYBJIFXRFYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN(CCCl)CCCl)(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


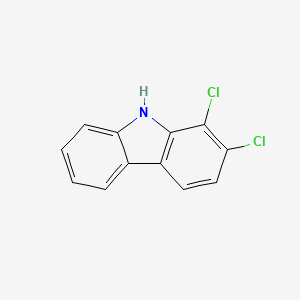
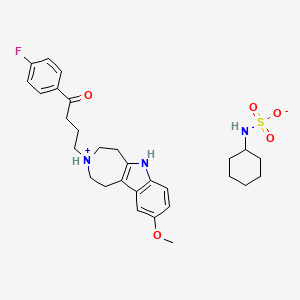
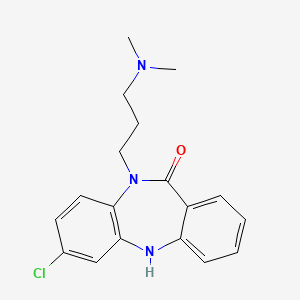

![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
